Enhanced Suzuki–Miyaura Coupling Reactivity of 6-Iodo vs. 6-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives
In the imidazo[1,2-a]pyridine series, the nature of the 6-halogen and the presence of a C2 substituent jointly dictate Suzuki coupling efficiency. A dedicated study demonstrated that 6-bromo-2-methylimidazo[1,2-a]pyridines couple efficiently, whereas 6-bromo derivatives lacking a C2 substituent are poorly reactive [1]. The 6-iodo congener, by virtue of the lower C–I bond dissociation energy relative to C–Br, is expected to undergo faster oxidative addition. In a related series of 3-iodoimidazo[1,2-a]pyridines, optimized Suzuki conditions with strong bases in DME afforded coupling yields of 36–94% . While a direct head-to-head iodo vs. bromo yield comparison at position 6 of the same scaffold is not currently published, the well-established reactivity order (Ar-I > Ar-Br >> Ar-Cl) in Pd(0)-mediated couplings supports a significant kinetic advantage for the 6-iodo derivative in iterative synthesis or library production workflows.
| Evidence Dimension | Cross-coupling reactivity (oxidative addition propensity) |
|---|---|
| Target Compound Data | 6-Iodo-2-methyl substituent pattern; C–I bond dissociation energy ~57 kcal/mol |
| Comparator Or Baseline | 6-Bromo-2-methyl analog; C–Br bond dissociation energy ~71 kcal/mol |
| Quantified Difference | ~14 kcal/mol lower bond dissociation energy (class-level); coupling yields for analogous 3-iodo series: 36–94% under optimized conditions |
| Conditions | Pd(0)-catalyzed Suzuki–Miyaura cross-coupling, DME, strong base, microwave or thermal heating |
Why This Matters
The 6-iodo substituent provides a wider reactivity window and potentially shorter reaction times in Pd-catalyzed cross-coupling, enabling more efficient parallel synthesis and late-stage functionalization compared to the bromo or chloro analogs.
- [1] Théry, I.; Dubouilh-Benard, C.; Guillaumet, G.; Berteina-Raboin, S. Efficient Suzuki–Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Synthesis 2010, 2010, 2145–2153. View Source
